N-[6-[Bis(4-methoxyphenyl)phenylmethoxy]hexyl]-2,2,2-trifluoro-acetamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[6-[Bis(4-methoxyphenyl)phenylmethoxy]hexyl]-2,2,2-trifluoro-acetamide involves multiple steps. One common method includes the reaction of 4-methoxybenzyl chloride with phenylmagnesium bromide to form bis(4-methoxyphenyl)methanol. This intermediate is then reacted with hexylamine and trifluoroacetic anhydride to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis typically involves standard organic synthesis techniques, including the use of Grignard reagents and acylation reactions.
Chemical Reactions Analysis
Types of Reactions
N-[6-[Bis(4-methoxyphenyl)phenylmethoxy]hexyl]-2,2,2-trifluoro-acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[6-[Bis(4-methoxyphenyl)phenylmethoxy]hexyl]-2,2,2-trifluoro-acetamide is used in several scientific research applications:
Mechanism of Action
The mechanism of action of N-[6-[Bis(4-methoxyphenyl)phenylmethoxy]hexyl]-2,2,2-trifluoro-acetamide involves its interaction with specific molecular targets. The compound acts as a solid support reagent, facilitating the synthesis of polynucleotides by providing a stable platform for the sequential addition of nucleotides . The trifluoroacetamide group enhances the compound’s stability and reactivity, making it an effective reagent in various chemical reactions .
Comparison with Similar Compounds
Similar Compounds
- N-trifluoroacetyl-1-O-(4,4’-dimethoxytrityl)-6-aminohexanol
- N-{6-[Bis(4-methoxyphenyl)(phenyl)methoxy]hexyl}-2,2,2-trifluoroacetamide
Uniqueness
N-[6-[Bis(4-methoxyphenyl)phenylmethoxy]hexyl]-2,2,2-trifluoro-acetamide is unique due to its specific structure, which includes a trifluoroacetamide group and a bis(4-methoxyphenyl)phenylmethoxy moiety. This unique structure imparts distinct chemical properties, such as enhanced stability and reactivity, making it a valuable reagent in the synthesis of polynucleotides and other complex molecules.
Properties
IUPAC Name |
N-[6-[bis(4-methoxyphenyl)-phenylmethoxy]hexyl]-2,2,2-trifluoroacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H32F3NO4/c1-35-25-16-12-23(13-17-25)28(22-10-6-5-7-11-22,24-14-18-26(36-2)19-15-24)37-21-9-4-3-8-20-33-27(34)29(30,31)32/h5-7,10-19H,3-4,8-9,20-21H2,1-2H3,(H,33,34) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQCWHEZJZDDJHX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCCCCCCNC(=O)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32F3NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00747180 |
Source
|
Record name | N-{6-[Bis(4-methoxyphenyl)(phenyl)methoxy]hexyl}-2,2,2-trifluoroacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00747180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
515.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
178261-42-2 |
Source
|
Record name | N-[6-[Bis(4-methoxyphenyl)phenylmethoxy]hexyl]-2,2,2-trifluoroacetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=178261-42-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-{6-[Bis(4-methoxyphenyl)(phenyl)methoxy]hexyl}-2,2,2-trifluoroacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00747180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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